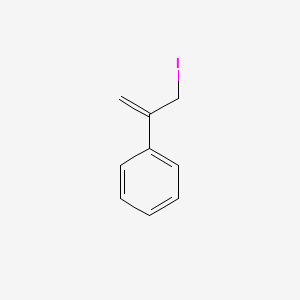
(3-Iodoprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodoprop-1-en-2-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodoprop-1-en-2-yl)benzene typically involves the electrophilic monoiodination of terminal alkenes. One common method includes the use of iodosobenzene diacetate (IBDA) as an iodinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of polymer-supported catalysts can improve the selectivity and reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3-Iodoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the double bond or the iodine atom can yield different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce epoxides .
Aplicaciones Científicas De Investigación
(3-Iodoprop-1-en-2-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Iodoprop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. Additionally, the double bond in the propene chain can undergo addition reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodoprop-2-en-1-ylbenzene
- 2-Iodoprop-1-en-1-ylbenzene
- 3-Bromoprop-1-en-2-ylbenzene
Uniqueness
(3-Iodoprop-1-en-2-yl)benzene is unique due to the specific position of the iodine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
445235-51-8 |
|---|---|
Fórmula molecular |
C9H9I |
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
3-iodoprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9I/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
LEQFJUYHMMNKBM-UHFFFAOYSA-N |
SMILES canónico |
C=C(CI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


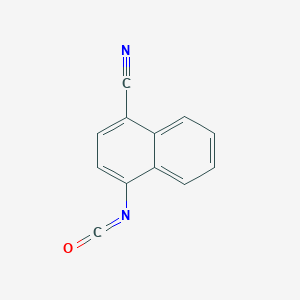
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
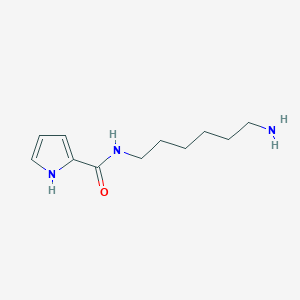
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
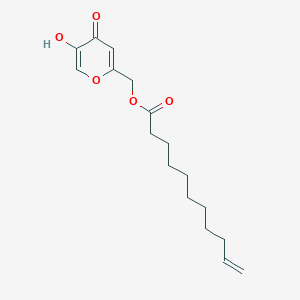
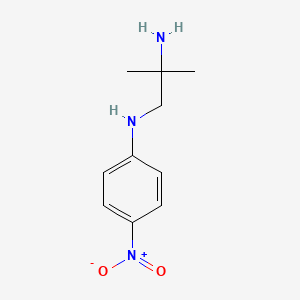

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

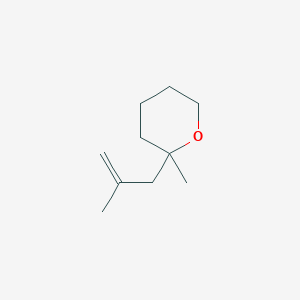
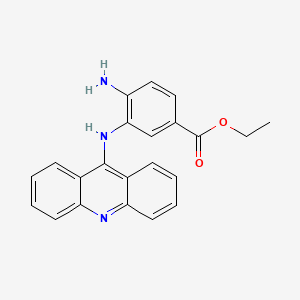
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
